4-(2-ethyl-3-phenyl-2-propen-1-ylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(2-ethyl-3-phenyl-2-propen-1-ylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C20H16FNO2 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.11650692 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Synthesis and Characterization
Compounds with complex structures, including oxazolone derivatives and those with fluorophenyl groups, are often synthesized and characterized for their unique chemical properties. For example, research on the synthesis and characterization of oxazolone derivatives has shown that these compounds can be designed with specific electronic and structural properties for potential applications in materials science, pharmaceuticals, and chemical sensors (Ahmed et al., 2020; Rodrigues et al., 2012).
Photophysical and Electrochemical Properties
The introduction of specific functional groups, such as the fluorophenyl group, can significantly alter the photophysical and electrochemical properties of a compound. Studies on similar compounds have explored their potential in optical storage, fluorescence, and as sensors due to their unique photophysical properties (Meng et al., 1996; Ooyama et al., 2009).
Applications in Material Science
Compounds with intricate molecular structures, including oxazolone derivatives, have been investigated for their applications in material science, particularly in the development of new polymers and coatings with desirable mechanical and optical properties (Hu et al., 2013).
Potential Biological Activities
While the focus of this inquiry excludes drug use and side effects, it's worth noting that structurally complex compounds such as the one are often subjects of pharmacological studies to explore their biological activities and potential therapeutic applications (Šermukšnytė et al., 2022).
Chemical Sensing and Environmental Applications
Specific functional groups within complex molecules can lend themselves to applications in chemical sensing, where the molecule's response to external stimuli like pH changes, ion concentration, or the presence of specific analytes can be measured. This is particularly relevant for compounds that exhibit changes in fluorescence or absorbance in response to environmental changes (Ooyama et al., 2009).
Properties
IUPAC Name |
(4Z)-4-[(2E)-2-benzylidenebutylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c1-2-14(11-15-7-4-3-5-8-15)12-18-20(23)24-19(22-18)16-9-6-10-17(21)13-16/h3-13H,2H2,1H3/b14-11+,18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWGYINMGFQDGV-UJUKKVGJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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